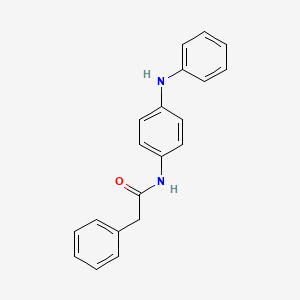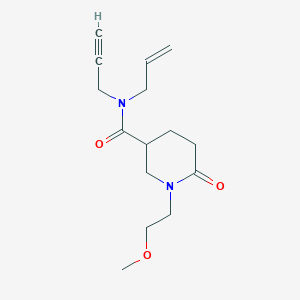
N-(4-anilinophenyl)-2-phenylacetamide
説明
N-(4-anilinophenyl)-2-phenylacetamide, commonly known as APAP, is a widely studied organic compound with various scientific research applications. This compound is a white crystalline solid with a molecular weight of 291.36 g/mol and is synthesized through a simple chemical reaction. APAP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
APAP has been widely studied for its scientific research applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It is used as a model compound for the synthesis of other organic compounds. APAP has been extensively studied for its analgesic and antipyretic properties and is used as a standard drug for the evaluation of new analgesic and antipyretic drugs. APAP is also used as a probe in biochemical and pharmacological studies to investigate the mechanism of action of various drugs.
作用機序
APAP exerts its analgesic and antipyretic effects by inhibiting the cyclooxygenase enzyme (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. APAP inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. APAP also inhibits COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This inhibition results in a decrease in the production of prostaglandins, which reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
APAP has been shown to have analgesic and antipyretic effects in various animal models. It has also been shown to have a low toxicity profile compared to other analgesic and antipyretic drugs such as aspirin and ibuprofen. APAP is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The major metabolite of APAP is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to the liver at high concentrations. However, at therapeutic doses, APAP is rapidly conjugated with glutathione in the liver, which detoxifies NAPQI and prevents liver damage.
実験室実験の利点と制限
APAP has several advantages for lab experiments. It is a widely studied compound, and its mechanism of action is well understood. APAP has a low toxicity profile compared to other analgesic and antipyretic drugs, which makes it a safer choice for lab experiments. APAP is also readily available and affordable, which makes it a cost-effective choice for lab experiments. However, APAP has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady-state concentration in the body. APAP also has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small.
将来の方向性
There are several future directions for the study of APAP. One area of research is the development of new analogs of APAP with improved pharmacological properties. Another area of research is the investigation of the role of APAP in the treatment of other diseases such as cancer and Alzheimer's disease. APAP has also been shown to have anti-inflammatory effects, and further research is needed to understand the mechanism of action of APAP in the inflammatory response. The development of new formulations of APAP with improved pharmacokinetic properties is also an area of research. Finally, the investigation of the long-term effects of APAP on the liver and other organs is an important area of research.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2-phenylacetamide, commonly known as APAP, is a widely studied organic compound with various scientific research applications. APAP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. APAP has several advantages for lab experiments, including its low toxicity profile and cost-effectiveness. There are several future directions for the study of APAP, including the development of new analogs with improved pharmacological properties and the investigation of the role of APAP in the treatment of other diseases.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)21-17-9-5-2-6-10-17/h1-14,21H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNAZDQISKSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3924604.png)
![5-imino-2-phenyl-6-[2-(trifluoromethyl)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924609.png)
![3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924616.png)

![1-cyclohexyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B3924635.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3924660.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B3924665.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924675.png)
![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924687.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924695.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924696.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924703.png)
![N-methyl-2-(methyl{[4-phenyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}amino)propanamide](/img/structure/B3924708.png)